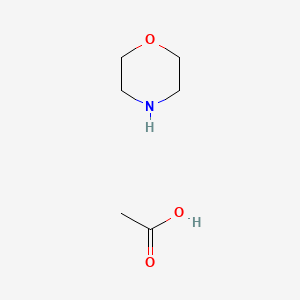

acetic acid;morpholine

Description

Contextual Overview of Acetic Acid and Morpholine (B109124) as Fundamental Chemical Entities

Acetic acid (CH₃COOH), systematically named ethanoic acid, is a simple carboxylic acid that is one of the most fundamental and widely utilized chemical reagents. wikipedia.org It is a colorless liquid with a distinct sour taste and pungent odor. wikipedia.org As the primary component of vinegar (apart from water), its history dates back to ancient times, making it one of the first acids to be produced in large quantities. wikipedia.orgresearchgate.net In modern chemistry, acetic acid serves as a crucial protic solvent, a reagent in the synthesis of numerous organic compounds such as vinyl acetate (B1210297) and acetic anhydride, and an acidulant in the food industry. wikipedia.orgresearchgate.net

Morpholine (O(CH₂CH₂)₂NH) is a heterocyclic organic compound featuring both amine and ether functional groups. wikipedia.org This structure imparts a unique polarity and chemical reactivity. Morpholine is a moderately strong base (pKa = 8.33) and is miscible with water and many organic solvents. nih.gov Its properties make it a valuable building block in organic synthesis, a corrosion inhibitor in steam boiler systems, and a component in the preparation of various pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgacs.org

Interplay and Significance of Acetic Acid and Morpholine in Compound Formation and Reaction Mechanisms

The primary interaction between acetic acid, a classic carboxylic acid, and morpholine, a secondary amine, is a straightforward acid-base neutralization reaction. The acidic proton of the carboxyl group (-COOH) of acetic acid is transferred to the basic nitrogen atom of the morpholine ring. This reaction yields an organic salt known as morpholinium acetate or morpholine acetate. chemsrc.comnih.govmdpi.com

The formation of the morpholinium cation and the acetate anion is characterized by strong hydrogen bonding interactions. In the crystalline state, the aminium protons (N-H) of the morpholinium cation form hydrogen bonds with the carboxylate oxygen atoms of the acetate anion. nih.govqut.edu.au This interaction is fundamental to the structure and properties of the resulting salt. Computational studies on the aminolysis of esters, a related reaction, show that acetic acid can act as a catalyst by activating the carbonyl group through hydrogen bonding, facilitating nucleophilic attack. rhhz.net

Synthesis of morpholinium acetate is typically achieved by the direct reaction of morpholine with acetic acid. mdpi.comirantypist.com One common method involves the dropwise addition of acetic acid to morpholine at 0°C, followed by stirring at an elevated temperature (e.g., 90°C) for a short period. irantypist.com Another approach involves adding one mole of morpholine gradually to one mole of acetic acid at room temperature with constant stirring until the solid morpholinium salt forms, which is then aged for 24 hours. mdpi.com

Historical Development and Evolution of Research Involving Acetic Acid-Morpholine Systems

While acetic acid has been known since antiquity, research into morpholine and its derivatives is a more modern endeavor. wikipedia.orgacs.org The use of morpholine became more common in the 20th century, particularly for applications like corrosion inhibition. wikipedia.org The study of the direct reaction product of acetic acid and morpholine, morpholinium acetate, has evolved significantly with the rise of new fields in chemistry.

Initially, the combination would have been understood within the classical framework of acid-base chemistry. However, in recent decades, research has shifted towards exploring the unique properties of morpholinium acetate as an ionic liquid (IL). dergipark.org.trresearchgate.net Ionic liquids, which are salts with melting points below 100°C, have garnered immense interest for their potential as "green" solvents and electrolytes due to their low vapor pressure, thermal stability, and tunable properties. arxiv.org The investigation into morpholinium-based ionic liquids, including the acetate salt, represents a modern evolution in the study of this chemical system, moving from a simple salt to a material with advanced applications. researchgate.netarxiv.org

Scope and Objectives of Current Research Landscape on Acetic Acid-Morpholine Derived Compounds

Contemporary research on morpholinium acetate and related compounds is diverse, focusing on leveraging its properties as an ionic liquid and a functional chemical species. Key areas of investigation include:

Cellulose (B213188) Dissolution: Morpholinium acetate, particularly when combined with co-solvents like dimethyl sulfoxide (B87167) (DMSO), has been identified as an effective solvent for cellulose. researchgate.netrsc.org Research aims to develop efficient, non-derivatizing solvent systems for processing this abundant biopolymer, which is notoriously difficult to dissolve. researchgate.netrsc.org Studies have shown that morpholinium acetates can dissolve cellulose at elevated temperatures, facilitating its regeneration and use in various applications. irantypist.comrsc.org

Corrosion Inhibition: The salt is explored as a volatile corrosion inhibitor (VCI), particularly for protecting carbon steel. mdpi.com The objective is to develop environmentally safer corrosion inhibitors. Research indicates that morpholinium salts can form a protective layer on metal surfaces through both physical and chemical adsorption, with the nitrogen and oxygen atoms coordinating with iron atoms. mdpi.com

CO₂ Absorption: Aqueous solutions of morpholinium-based ionic liquids, including those with acetate anions, are being investigated for their capacity to capture carbon dioxide. diva-portal.org The goal is to develop efficient and reversible CO₂ capture systems. Studies focus on the thermodynamics and phase equilibria of CO₂ absorption in these IL solutions. diva-portal.org

Catalysis: Morpholinium salts have been used as catalysts in organic synthesis. For instance, morpholinium trifluoroacetate (B77799) (a related salt) has been shown to effectively catalyze the aldol (B89426) condensation of acetone (B3395972) with various aldehydes. researchgate.net

Electrolytes: The favorable solvation of morpholinium-based ionic liquids in solvents like acetonitrile (B52724) suggests their potential as high-performance electrolyte systems for applications such as batteries and supercapacitors. arxiv.org

This research landscape highlights a clear trajectory towards utilizing the unique combination of the morpholinium cation and acetate anion to address challenges in materials science, green chemistry, and industrial processes.

Data Tables

Table 1: Physicochemical Properties of Morpholinium Acetate

| Property | Value | Reference |

| IUPAC Name | acetic acid;morpholine | nih.gov |

| CAS Number | 25151-42-2 | chemsrc.comnih.gov |

| Molecular Formula | C₆H₁₃NO₃ | chemsrc.comnih.gov |

| Molecular Weight | 147.17 g/mol | chemsrc.comnih.gov |

| Topological Polar Surface Area | 58.6 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| LogP (Computational) | -0.66 | dergipark.org.tr |

Table 2: Summary of Research Findings on Morpholinium Acetate Systems

| Research Area | Key Findings | References |

| Cellulose Dissolution | Morpholinium acetates, often with DMSO, can dissolve cellulose at high temperatures (e.g., 120°C). The dissolution breaks down the hydrogen bond network of cellulose. | irantypist.comresearchgate.netrsc.org |

| Corrosion Inhibition | Morpholinium acetate showed some corrosion inhibition for carbon steel, though other morpholinium salts (carbonate, benzoate) performed better. The mechanism involves forming a protective film via adsorption. | mdpi.com |

| CO₂ Absorption | Aqueous solutions of N-alkyl-N-methylmorpholinium acetates demonstrate potential for CO₂ capture, with absorption capacity influenced by the alkyl chain length. | diva-portal.org |

| Theoretical Studies | Computational studies (HyperChem) have been used to determine thermodynamic parameters, chemical reactivity (HOMO-LUMO gap), and QSAR properties, indicating its biological activity potential. | dergipark.org.trdergipark.org.tr |

| Electrolyte Systems | The morpholinium cation is favorably solvated in acetonitrile, a prerequisite for potential use in new electrolyte systems. The acetate anion can weaken this solvation by occupying space near the cation's nitrogen atom. | arxiv.org |

Properties

CAS No. |

25151-42-2 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

acetic acid;morpholine |

InChI |

InChI=1S/C4H9NO.C2H4O2/c1-3-6-4-2-5-1;1-2(3)4/h5H,1-4H2;1H3,(H,3,4) |

InChI Key |

MIJRUQYZDSEMBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1COCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Acetic Acid Morpholine Systems

Direct Synthesis of Morpholine-Acetic Acid Derived Compounds

The direct combination of morpholine (B109124) with acetic acid or its derivatives gives rise to several important compounds, with N-acetylmorpholine being a key product. The specific synthetic route chosen often depends on desired yield, purity, and economic viability.

N-acetylmorpholine (C₆H₁₁NO₂) is a significant derivative synthesized from morpholine and an acetylating agent. It is a colorless to pale yellow liquid with a faint amine-like odor and is utilized as a solvent and an intermediate in the production of pharmaceuticals and agrochemicals. guidechem.com Several methods are employed for its synthesis.

The direct condensation of acetic acid and morpholine is a fundamental method for producing N-acetylmorpholine. This reaction involves two main steps: an initial exothermic acid-base reaction to form a salt, followed by an endothermic dehydration step at elevated temperatures to yield the amide. chemicalbook.com To drive the reaction toward the product, high temperatures and the efficient removal of water are necessary, often achieved through reactive distillation. google.com One patented method utilizes a tower reactor at temperatures between 210-230°C to facilitate continuous water removal and promote the formation of N-acetylmorpholine. google.com The rate-determining step in this process is the dehydration of the intermediate morpholine salt. chemicalbook.com

Using acetic anhydride as the acetylating agent is a common and efficient method for N-acetylmorpholine synthesis. guidechem.comgoogle.com This reaction is typically faster and more exothermic than the direct condensation with acetic acid and can proceed without the need for initial heating. google.com The process involves the acetylation of morpholine, with acetic acid generated as a byproduct. guidechem.com The reaction can be performed under controlled conditions, sometimes with a catalyst like sulfuric acid, to ensure high yield and purity. guidechem.com

The synthesis of N-acetylmorpholine can be optimized by comparing traditional batch processing with modern continuous flow technology. Continuous flow chemistry offers significant advantages, including superior process control, enhanced heat and mass transfer, and improved safety, particularly for exothermic reactions. nih.govthechemicalengineer.comresearchgate.net These benefits can lead to higher yields, increased purity, reduced waste, and lower production costs. thechemicalengineer.comunito.it While batch reactors are versatile, continuous processes provide better time-space utilization by eliminating the downtime associated with loading, cleaning, and heating cycles inherent in batch production. thechemicalengineer.com The transition from batch to continuous flow represents a key opportunity for creating more sustainable and efficient chemical production in the pharmaceutical and chemical industries. unito.it

Table 1: Comparison of Synthetic Pathways to N-Acetylmorpholine

| Reaction Pathway | Primary Reactants | Key Conditions | Byproduct | Advantages |

|---|---|---|---|---|

| Condensation | Morpholine, Acetic Acid | High temperature (e.g., 210-230°C), Water removal | Water | Utilizes inexpensive raw materials. google.com |

| Acetylation | Morpholine, Acetic Anhydride | Controlled temperature, Optional catalyst | Acetic Acid | Fast reaction, High yield. google.com |

| Acylation | Morpholine, Methyl Acetate (B1210297) | High temperature (100-180°C), High pressure (0.5-1.2 MPa) | Methanol | Allows for recycling of unreacted morpholine. google.compatsnap.com |

Synthesis of Morpholine Carboxylate Salts and Related Acid Derivatives

The reaction of morpholine with carboxylic acids can lead to the formation of morpholine carboxylate salts. For example, morpholin-4-yl-acetic acid can be synthesized from its ethyl ester precursor, ethyl morpholinoacetate, by refluxing in a hydrochloric acid solution. chemicalbook.com This process results in the hydrochloride salt of the carboxylic acid derivative. Other related derivatives, such as 2-(4-Morpholinecarbothioylsulfanyl)acetic acid, have been synthesized from morpholine, carbon disulfide, and chloroacetic acid. nih.gov These compounds are part of a broader class of dithiocarbamyl-acetic acids and demonstrate the versatility of morpholine as a building block in synthesizing various acid derivatives. nih.gov

Neutralization Reactions for Morpholine Acetate Salt Formation

The formation of morpholine acetate is a straightforward acid-base neutralization reaction. This process involves the reaction of morpholine, a secondary amine and an organic base, with acetic acid. The lone pair of electrons on the nitrogen atom of the morpholine ring accepts a proton (H⁺) from the carboxylic acid group of acetic acid, resulting in the formation of the morpholinium cation and the acetate anion, which together form the morpholine acetate salt.

While this represents the fundamental reaction, morpholine acetate salts can also be formed in more complex reaction systems where acetic acid is used as a solvent or reagent. For instance, in the synthesis of 4-[N2-(6,7-dimethoxy-2-naphthalenesulfonyl)-L-arginyl] morpholine acetate, the final product is isolated as an acetate salt. prepchem.com In this process, a suspension of a nitro-arginyl morpholine derivative is hydrogenated in a mixture of ethanol and acetic acid. prepchem.com Following the reaction, the catalyst is removed, and the solvent is evaporated to yield the desired product as its acetate salt, achieving an 82% yield. prepchem.com

Table 1: Synthesis of a Complex Morpholine Acetate Salt

| Reactant | Reagents | Solvent | Catalyst | Reaction Time | Yield |

|---|

Synthesis of 2-Hydroxyacetic Acid Morpholine (Glycolic Acid Morpholine) Salt

The synthesis of 2-hydroxyacetic acid morpholine salt, also known as glycolic acid morpholine salt, follows the principle of an acid-base neutralization reaction. The process involves the reaction of 2-hydroxyacetic acid (glycolic acid) with morpholine. The acidic proton from the carboxyl group of glycolic acid is transferred to the basic nitrogen atom of morpholine. This results in the formation of the morpholinium cation and the glycolate anion, which constitute the salt. This type of salt formation is a common strategy in pharmaceutical chemistry to improve the solubility and bioavailability of chemical compounds.

Preparation of 2-(4-Morpholinecarbothioylsulfanyl)acetic Acid and Analogues

The synthesis of 2-(4-morpholinecarbothioylsulfanyl)acetic acid is achieved through a multi-component reaction involving morpholine, carbon disulfide, and chloroacetic acid. nih.govresearchgate.net This class of compounds, known as dithiocarbamyl-acetic acids, has applications as synthetic plant growth hormones. nih.gov The synthesis proceeds by first reacting morpholine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate then undergoes nucleophilic substitution with chloroacetic acid to yield the final product. The product can be purified by recrystallization from ethanol. nih.gov

Table 2: Synthesis of 2-(4-Morpholinecarbothioylsulfanyl)acetic Acid

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent for Recrystallization |

|---|

Synthesis of 2,2-Dimorpholinyl Acetic Acid Derivatives

The synthesis of 2,2-dimorpholinylacetic acid serves as a foundational step for producing a variety of its derivatives. The parent acid is prepared by reacting one mole of dichloroacetic acid with two moles of morpholine in the presence of potassium hydroxide. uobaghdad.edu.iqresearchgate.net

From this acid, various derivatives can be synthesized:

Ester Derivatives : The reaction of 2,2-dimorpholinylacetic acid with alcohols such as methanol or ethanol, using sulfuric acid as a catalyst, yields the corresponding methyl or ethyl esters. uobaghdad.edu.iqresearchgate.net An alternative method for preparing the methyl ester involves the use of dimethyl sulfate, which results in a high yield. uobaghdad.edu.iqresearchgate.net

Acid Hydrazide : The ester derivatives can be converted into 2,2-dimorpholinylacetohydrazide by reacting them with an 80% solution of hydrazine hydrate in ethanol under reflux conditions. uobaghdad.edu.iq

Schiff Bases (Imines) : The synthesized acid hydrazide can then serve as a precursor for the preparation of various Schiff bases. This is achieved by reacting the hydrazide with a range of aromatic aldehydes, using glacial acetic acid as a catalyst. uobaghdad.edu.iqresearchgate.net

Table 3: Synthetic Scheme for 2,2-Dimorpholinyl Acetic Acid and Derivatives

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Dichloroacetic acid, Morpholine | Potassium hydroxide | 2,2-Dimorpholinylacetic acid |

| 2a | 2,2-Dimorpholinylacetic acid | Methanol or Ethanol, Sulfuric acid | Methyl or Ethyl 2,2-dimorpholinylacetate |

| 2b | 2,2-Dimorpholinylacetic acid | Dimethyl sulfate | Methyl 2,2-dimorpholinylacetate |

| 3 | Methyl or Ethyl 2,2-dimorpholinylacetate | Hydrazine hydrate (80%) | 2,2-Dimorpholinylacetohydrazide |

Preparation of Methyl-Substituted Morpholine Acetic Acid Esters

The preparation of methyl-substituted morpholine acetic acid esters involves the esterification of the corresponding carboxylic acid. A general and efficient method for the esterification of amino acids, which can be applied here, utilizes methanol in the presence of trimethylchlorosilane at room temperature. nih.gov This method is known for its mild conditions and good to excellent yields. nih.gov

The general procedure involves taking the methyl-substituted morpholine acetic acid and slowly adding trimethylchlorosilane, followed by the addition of methanol. nih.gov The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The final product, the methyl ester hydrochloride, is obtained after concentrating the reaction mixture. nih.gov This approach is suitable for creating various esters, such as (R)-(4-benzyl-morpholin-3-yl)-acetic acid methyl ester from its corresponding acid. chemicalbook.com

Synthesis of 2-(Morpholin-3-yl)acetic Acid Hydrochloride

2-(Morpholin-3-yl)acetic acid hydrochloride is a valuable intermediate in pharmaceutical research. chemimpex.comchemimpex.com Its synthesis typically involves the preparation of the corresponding ester, such as ethyl 2-morpholin-3-ylacetate, followed by hydrolysis and salt formation. The hydrochloride salt form is often utilized to enhance solubility and bioavailability. chemimpex.com The synthesis of the core morpholin-3-yl structure can be complex, often requiring multi-step sequences that may involve protection and deprotection of the amine functionality. Once the 2-(morpholin-3-yl)acetic acid or its ester is obtained, the formation of the hydrochloride salt is a straightforward process achieved by treating the compound with hydrochloric acid.

Synthesis of 3-Morpholino-2-Phenylthioacrylic Acid Morpholide

The synthesis of 3-morpholino-2-phenylthioacrylic acid morpholide is a multi-step process detailed in Organic Syntheses. orgsyn.org The procedure is divided into two main parts.

A. Phenylthioacetic acid morpholide The first step is the preparation of the intermediate, phenylthioacetic acid morpholide. This is achieved through the Willgerodt-Kindler reaction. Acetophenone, morpholine, and elemental sulfur are heated at reflux for three hours. orgsyn.org The resulting product is then crystallized from methanol to yield the intermediate. orgsyn.org

B. 3-Morpholino-2-phenylthioacrylic acid morpholide The target compound is synthesized from the previously prepared phenylthioacetic acid morpholide. The intermediate is heated with an excess of morpholine and triethyl orthoformate in a distillation apparatus. orgsyn.org The reaction is driven by the continuous distillation of ethanol over eight hours. orgsyn.org The final product is then purified by recrystallization.

Table 4: Synthesis of 3-Morpholino-2-Phenylthioacrylic Acid Morpholide

| Step | Starting Materials | Reagents/Solvents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| A | Acetophenone, Morpholine, Sulfur | p-Toluenesulfonic acid monohydrate | Reflux, 3 hours | Phenylthioacetic acid morpholide | 49.5% |

Acetic Acid and Morpholine in Complex Reaction Systems

The interplay between acetic acid and morpholine extends beyond simple acid-base chemistry, finding crucial roles in a variety of complex organic reactions. Acetic acid can act as a catalyst in reactions involving morpholine, and both moieties can be incorporated as ligands in the synthesis of organometallic complexes. This section explores these synergistic roles, detailing the synthetic methodologies and reaction pathways where acetic acid and morpholine are key components.

Acetic Acid as a Catalytic Agent in Morpholine Reactions

Acetic acid's ability to act as a proton donor makes it an effective catalyst in several organic transformations involving morpholine and its derivatives. Its catalytic activity is often attributed to the activation of substrates or the stabilization of transition states through proton transfer.

Acetic acid has been shown to be an effective catalyst in the redox-neutral α-sulfenylation of secondary amines, including morpholine, with thiosalicylaldehydes to produce ring-fused N,S-acetals. soachim.infonih.govnih.gov This reaction is a valuable method for the formation of the N,S-acetal motif, which is present in various pharmacologically active compounds. soachim.info

The catalytic role of acetic acid is multifaceted. Computational studies have revealed that acetic acid lowers the energy barriers of two key proton transfer steps in the reaction mechanism. soachim.infonih.gov It stabilizes the transition states involved in the formation of the N,S-acetal, thereby accelerating the reaction rate. soachim.info

Interestingly, the amount of acetic acid used is critical. While catalytic amounts (e.g., 10 mol%) significantly improve the reaction yield and reduce reaction times, using a stoichiometric equivalent of acetic acid can be detrimental, leading to lower conversion rates and the formation of byproducts. nih.gov The optimal conditions often involve a catalytic amount of acetic acid in a suitable solvent, such as toluene, and may require the removal of water to drive the reaction to completion. nih.gov

| Entry | Acetic Acid (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0 | Ethanol | Room Temp | - | 40 |

| 2 | 0 | Toluene | Room Temp | - | 51 |

| 3 | 10 | Toluene | Room Temp | 2 | 90 |

| 4 | 10 | Toluene | 60 | 0.5 | 93 |

| 5 | 100 | Toluene | 60 | 1 | 42 |

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. jlu.edu.cn This three-component reaction typically utilizes an active hydrogen compound, formaldehyde, and a primary or secondary amine, such as morpholine. ijraps.inijpsr.com Acetic acid can serve as both a solvent and a catalyst in this process. jlu.edu.cn

The catalytic role of acetic acid in the Mannich reaction is to facilitate the formation of the electrophilic Eschenmoser's salt intermediate from the amine and formaldehyde. This iminium ion then reacts with the enol form of the active hydrogen compound. Acetic acid promotes the enolization of the carbonyl compound, thereby increasing the nucleophilicity of the α-carbon.

A variety of morpholine-containing Mannich bases have been synthesized using this methodology, highlighting the versatility of this reaction in medicinal chemistry for the preparation of bioactive molecules. ijraps.inresearchgate.net For instance, substituted acetophenones can react with formaldehyde and morpholine in the presence of a catalyst to yield the corresponding Mannich bases. ijraps.in

| Active Hydrogen Compound | Aldehyde | Amine | Catalyst/Solvent | Product |

|---|---|---|---|---|

| 4-Nitroacetophenone | Substituted Benzaldehydes | Morpholine | - | Substituted 3-morpholino-1-(4-nitrophenyl)propan-1-one derivatives |

| N-Phenylacetamide | Substituted Benzaldehydes | Morpholine | - | Substituted 3-morpholino-N-phenyl-3-arylpropanamide derivatives researchgate.net |

The synthesis of Schiff bases, or imines, typically involves the condensation of a primary amine with an aldehyde or a ketone. Acetic acid, particularly glacial acetic acid, is a commonly used catalyst for this reaction. uobaghdad.edu.iqresearchgate.netadvancechemjournal.com Its role is to protonate the hydroxyl group of the intermediate carbinolamine, converting it into a good leaving group (water) and facilitating its elimination to form the C=N double bond of the Schiff base. uobaghdad.edu.iq

This catalytic approach has been successfully employed in the synthesis of Schiff bases derived from morpholine-containing compounds. For example, new Schiff base derivatives have been synthesized from 2,2-dimorpholinylacetohydrazide and various aromatic aldehydes using glacial acetic acid as a catalyst. uobaghdad.edu.iqresearchgate.net

| Amine Derivative | Aldehyde/Ketone | Catalyst | Product |

|---|---|---|---|

| 2,2-Dimorpholinylacetohydrazide | Aromatic Aldehydes | Glacial Acetic Acid | N'-Arylmethylene-2,2-dimorpholinoacetohydrazides |

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanamides or thioamides. wikipedia.org The Kindler modification of this reaction typically employs sulfur and a secondary amine, frequently morpholine, to yield a thioamide. wikipedia.orgmsu.educhemistry-reaction.com The reaction mechanism is thought to involve the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. wikipedia.org

While the reaction is often carried out under thermal conditions, the presence of an acid or base can influence the reaction rate and yield. Studies have shown that general acid-base catalysis can be beneficial in the Willgerodt-Kindler reaction. soachim.info In this context, a strong acid can be used in the presence of an excess of morpholine, which also acts as a base. soachim.info Although specific studies detailing the catalytic effect of acetic acid are not as prevalent, the principle of general acid-base catalysis suggests that a weaker acid like acetic acid could play a similar role in facilitating proton transfer steps within the complex reaction mechanism, potentially leading to improved reaction outcomes. The reaction of acenaphthone with morpholine and sulfur has been studied to evaluate the effects of adding an acid or base, with the addition of a strong acid proving to be beneficial. soachim.info

| Conditions | Product | Notes |

|---|---|---|

| Solvent-free | Thiomorpholide | Demonstrates the feasibility of the reaction without added catalysts. |

| With strong acid catalyst (e.g., Montmorillonite K10) and excess morpholine | Thiomorpholide | Illustrates the benefit of general acid-base catalysis. |

Synthesis of Organometallic Complexes Incorporating Morpholine and Acetate Ligands

Both morpholine and acetate can act as ligands in the formation of organometallic complexes. Morpholine typically coordinates to metal centers through its nitrogen atom, while the acetate anion can coordinate in a monodentate or bidentate fashion. The synthesis of such complexes often involves the reaction of a metal salt, such as a metal acetate, with a morpholine-containing ligand.

For example, a cadmium coordination compound, diacetatobis[4-(2-aminoethyl)morpholine]cadmium tetrahydrate, has been synthesized by reacting cadmium acetate with 4-(2-aminoethyl)morpholine (B49859). nih.gov In this complex, the cadmium atom is octahedrally coordinated by two bidentate 4-(2-aminoethyl)morpholine ligands and two trans-located acetate molecules. nih.gov

Similarly, palladium(II) acetate complexes with N-coordinated morpholine have been synthesized. researchgate.net X-ray diffraction studies of (C4H9ON)2Pd(OAc)2 · 2H2O revealed a square-planar environment for the palladium atom with a trans arrangement of the morpholine and acetate ligands. researchgate.net

| Metal | Morpholine Ligand | Acetate Ligand | Complex Structure |

|---|---|---|---|

| Cadmium(II) | 4-(2-aminoethyl)morpholine | Acetate | [Cd(C6H14N2O)2(C2H3O2)2]·4H2O nih.gov |

| Palladium(II) | Morpholine | Acetate | [Pd(C4H9ON)2(OAc)2] · 2H2O researchgate.net |

Synthesis and Characterization of Palladium Acetate Complexes with Morpholine

The synthesis of palladium(II) acetate complexes incorporating morpholine has been a subject of significant research, leading to the development of novel coordination compounds with distinct structural features. Methodologies for the synthesis of new palladium(II) acetate complexes, specifically of the type [L2Pd(OCOCH3)2], have been successfully developed where L represents N-coordinated morpholine (C4H9ON) or 4-methylmorpholine. researchgate.net

A general procedure for synthesizing these types of complexes involves the reaction of palladium(II) acetate with the corresponding amino acid or amine ligand in a suitable solvent system, such as a 50/50 (v/v) mixture of acetone (B3395972) and water. mdpi.com The reaction mixture, initially a clear red-orange solution, is stirred, typically overnight, resulting in a color change to a clear pale-yellow supernatant with the formation of a pale-yellow precipitate. mdpi.com This precipitate represents the desired palladium complex.

The characterization of these complexes is crucial to confirm their structure and properties. X-ray diffraction has been employed to establish the precise molecular structure of these compounds. For instance, the complex (C4H9ON)2Pd(OAc)2 · 2H2O was found to have a square-planar environment around the palladium atom with the ligands arranged in a trans configuration. researchgate.net The crystals of this specific complex are monoclinic. researchgate.net Spectroscopic data suggests that the related complex with 4-methylmorpholine, (C5H11ON)2Pd(OAc)2, possesses a similar structure. researchgate.net

In addition to palladium acetate, other palladium sources can be used. Cationic acetylacetonate bis(secondary amine) palladium (II) complexes, such as [Pd(acac){morpholine}2][BF4], have been synthesized by substituting nitrile with morpholine in [Pd(acac)(MeCN)2][BF4]. researchgate.net Characterization of these complexes involves a suite of analytical techniques, including elemental analysis, Fourier-transform infrared spectroscopy (FTIR), UV-Visible spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). nih.gov For example, X-ray diffraction studies of [Pd(acac){morpholine}2][BF4] confirmed the presence of hydrogen bonding between the morpholine ligand and the [BF4]⁻ anion. researchgate.net The coordination geometry around the palladium atom in such complexes is typically a slightly distorted square planar arrangement, completed by the carbene carbon of an N-heterocyclic carbene ligand, the nitrogen atom of the morpholine ring, and two halide ligands. nih.gov

Table 1: Crystallographic Data for a Palladium Acetate Morpholine Complex

| Parameter | Value |

|---|---|

| Chemical Formula | C12H26O8N2Pd |

| Molar Mass | 434.76 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a | 9.129(3) Å |

| b | 16.227(5) Å |

| c | 6.159(2) Å |

| V | 878.5(5) ų |

| Z | 2 |

Data sourced from a study on the structure of (C4H9ON)2Pd(OAc)2 · 2H2O. researchgate.net

Preparation of Transition Metal Complexes of Morpholine-Containing Schiff Bases

The preparation of transition metal complexes from Schiff bases derived from morpholine is a versatile area of synthetic inorganic chemistry. rsc.org Schiff bases, with their ease of synthesis and structural variety, serve as excellent ligands that can modulate the steric and electronic properties of metal ions upon complexation. rsc.org These complexes often exhibit interesting bioactivities and catalytic properties. rsc.org

The synthesis typically involves a two-step process. First, a Schiff base ligand is prepared through the condensation reaction of a morpholine derivative with an aldehyde or ketone. researchgate.net For example, a Schiff base can be formed by the condensation of 4-(2-aminoethyl)morpholine with 2-hydroxyacetophenone. researchgate.net The reaction may be facilitated by a few drops of glacial acetic acid to adjust the pH. researchgate.net

In the second step, the synthesized Schiff base ligand is reacted with a salt of a transition metal, such as copper(II), manganese(II), or nickel(II) chloride, to form the metal complex. researchgate.net This reaction is often carried out by refluxing an ethanolic solution of the metal salt with an ethanolic solution of the Schiff base. The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization of both the Schiff base ligands and their metal complexes is performed using various analytical methods. These include elemental analysis, FT-IR, NMR (¹H and ¹³C), and UV/Visible spectroscopy. researchgate.netnih.gov In the IR spectra of the complexes, a characteristic shift in the frequency of the azomethine (C=N) group vibration compared to the free ligand indicates coordination of the nitrogen atom to the metal ion. nih.gov Mass spectrometry can also be used to confirm the molecular weight of the complexes. nih.gov The data from these techniques help to elucidate the composition and suggest the geometry of the complexes, which is often square-planar for metals like Cu(II), Ni(II), and Co(II).

Table 2: General Synthesis and Characterization of Morpholine-Schiff Base Metal Complexes

| Step | Description | Common Techniques |

|---|---|---|

| 1. Ligand Synthesis | Condensation of a morpholine-containing amine (e.g., 4-(2-aminoethyl)morpholine) with an aldehyde or ketone (e.g., 2-hydroxyacetophenone) in a solvent like ethanol. | Reflux, pH adjustment with glacial acetic acid. researchgate.net |

| 2. Complex Formation | Reaction of the synthesized Schiff base ligand with a transition metal salt (e.g., CuCl₂, MnCl₂, NiCl₂) in ethanol, typically under reflux. researchgate.net | Reflux, filtration, washing. |

| 3. Characterization | Spectroscopic and analytical methods to determine the structure and composition of the final complexes. | Elemental Analysis, FT-IR, ¹H-NMR, ¹³C-NMR, UV-Vis Spectroscopy. researchgate.netnih.gov |

Advanced Synthetic Strategies for Morpholine Derivatives Utilizing Acetic Acid Reagents

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety, and the potential for automation. acs.org This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of morpholine.

In a typical flow synthesis setup, solutions of reagents are pumped through a reactor, which can be a heated coil or a packed bed containing a catalyst. mdpi.com For instance, the Fischer indole synthesis, a reaction often catalyzed by acids like acetic acid, has been adapted to a continuous flow system. mdpi.com A mixture of a ketone and a hydrazine in a solvent system like acetic acid/iso-propanol can be pumped through a heated stainless steel coil, resulting in high yields of the indole product in a very short residence time. mdpi.com While this example doesn't directly synthesize a morpholine ring, it demonstrates the principle of using acetic acid in a flow regime to produce heterocyclic structures.

The synthesis of morpholine-3-carboxylic acid derivatives has been achieved using polymer-supported methods, which are amenable to flow chemistry principles. nih.gov In one approach, immobilized amino acids like Fmoc-Ser(tBu)-OH are used as starting materials on a solid phase. nih.gov After a series of solid-phase synthesis steps to build the necessary intermediates, cleavage from the resin using trifluoroacetic acid yields the desired morpholine derivatives. nih.gov The integration of such solid-phase techniques with continuous flow systems can lead to highly efficient and automated synthetic processes for complex morpholine-based structures.

A key advantage of flow synthesis is the ability to "telescope" reactions, where the output from one reactor is fed directly into the next without intermediate purification. acs.org For example, a crude reaction mixture containing a ketone could be quenched with a solution of morpholine in a subsequent reactor coil, with the product being purified in-line using a scavenger column. acs.org This approach significantly streamlines the synthetic process and reduces waste.

Microwave-Assisted Syntheses Involving Acetic Acid and Morpholine

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. ajrconline.org This technology has been effectively utilized in reactions involving both acetic acid and morpholine for the synthesis of various heterocyclic compounds.

One application is in multicomponent reactions. For instance, 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones have been synthesized via a microwave-assisted one-pot reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid as the medium. nih.gov This method is noted for its efficiency, short reaction times (9-10 minutes), and high yields. nih.gov The use of microwave irradiation accelerates the Knoevenagel condensation and subsequent cyclization steps, which are catalyzed by acetic acid. nih.gov

Microwave irradiation has also been employed in the synthesis of morpholine-based chalcones. mdpi.com These compounds were prepared by reacting substituted acetophenones (containing a morpholine moiety) with various benzaldehydes in a basic ethanolic solvent under microwave irradiation at 80 °C. mdpi.com The study highlighted that the microwave-assisted method provided the desired products more rapidly and often in higher yields than conventional heating. mdpi.com

Furthermore, the synthesis of acetamides derived from morpholine has been achieved under microwave irradiation. mdpi.com A series of new acetamide derivatives were synthesized from primary and secondary amines, including morpholine, demonstrating the broad applicability of this technique. mdpi.com The synthesis of hybrid molecules containing a morpholine unit has also been performed using microwave-mediated conditions, where the effect of different solvents and microwave power on the reaction outcome was examined. researchgate.net

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2,4-dimethoxy-THPQs | Microwave (Glacial Acetic Acid) | 9-10 min | High | nih.gov |

| Synthesis of 2,4-dimethoxy-THPQs | Conventional (Glacial Acetic Acid) | 90 min | 73% | nih.gov |

| Synthesis of Acetanilide | Microwave (Acetic Acid) | 5 min | - | ajrconline.org |

| Synthesis of Acetanilide | Conventional (Acetic Acid) | ~2 hrs | - | ajrconline.org |

THPQs: tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.

Solvent-Free Conditions in Acetylation Reactions

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and environmental impact. Acetylation reactions, which are fundamental transformations in organic synthesis, have been successfully adapted to solvent-free protocols, often involving acetic anhydride or other acetylating agents. nih.govfrontiersin.org

The acetylation of amines, such as morpholine, can be performed efficiently under solvent-free conditions. One method describes the preparation of N-acetylmorpholine by reacting morpholine with ethyl acetate at 140-160 °C in the presence of an ionic liquid catalyst. google.com This process avoids the use of corrosive strong acids and simplifies the work-up procedure. google.com

More broadly, solvent-free acetylation of alcohols and phenols has been achieved using acetic anhydride with a recoverable and reusable ionic liquid catalyst based on morpholine, specifically N-methylmorpholinium propanesulfonic acid ammonium hydrogensulfate [MMPPA][HSO4]. researchgate.net This method provides excellent yields of the acetylated products. researchgate.net Another approach utilizes a Lewis basic ionic liquid, 1,8-diazabicyclo[5.4.0]undec-7-en-8-ium acetate, for the acetylation of various substrates at 50 °C under solvent-free conditions, achieving good-to-excellent yields in a short time. researchgate.net

A stoichiometric, solvent-free acetylation protocol has been developed using a catalyst like vanadyl sulfate (VOSO₄). frontiersin.orgnih.gov This method allows for the successful acetylation of phenols, alcohols, and thiols using a stoichiometric amount of acetic anhydride, which significantly reduces waste compared to classical methods that use a large excess of the acetylating agent. frontiersin.orgnih.gov A further green improvement involves replacing acetic anhydride with its less hazardous alternative, isopropenyl acetate (IPA). nih.govnih.gov

Table 4: Catalysts and Conditions for Solvent-Free Acetylation

| Substrate Type | Acetylating Agent | Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Alcohols, Phenols | Acetic Anhydride | Morpholinium-based Ionic Liquid | Room Temperature | Reusable catalyst | researchgate.net |

| Alcohols, Phenols, Amines | Acetic Anhydride | Lewis Basic Ionic Liquid | 50 °C | Short reaction time | researchgate.net |

| Phenols, Alcohols, Thiols | Acetic Anhydride (stoichiometric) | 1% VOSO₄ |

Room Temperature, 24h | Reduced waste (E-factor) | frontiersin.orgnih.gov |

| Phenols, Alcohols, Thiols | Isopropenyl Acetate | 1% VOSO₄ |

60 °C, 24h | Greener acetylating agent | nih.gov |

| Morpholine | Ethyl Acetate | Ionic Liquid (DBU type) | 140-160 °C, 6-10h | Avoids strong acids | google.com |

Structural Characterization and Analysis of Acetic Acid Morpholine Systems

Spectroscopic Analysis of Acetic Acid-Morpholine Compounds

Spectroscopic methods are fundamental in characterizing the "acetic acid;morpholine" system, confirming the formation of the morpholinium cation and the acetate (B1210297) anion, and providing insights into the structural features of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of the morpholinium acetate salt in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct signals for the cation and anion.

In the ¹H NMR spectrum of morpholinium acetate, distinct signals are expected for the protons of the morpholinium cation and the acetate anion. The morpholine (B109124) ring typically exists in a chair conformation. The protons on the carbons adjacent to the oxygen atom (H2/H6) are deshielded compared to those adjacent to the nitrogen atom (H3/H5). Upon protonation of the nitrogen atom to form the morpholinium ion, the neighboring protons (H3/H5) experience a significant downfield shift due to the positive charge. The acetate anion will show a singlet for its methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Morpholinium Acetate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetate (CH₃) | ~1.9 | Singlet |

| Morpholinium (-CH₂-N⁺H₂-) | ~3.2 - 3.4 | Triplet (or complex multiplet) |

| Morpholinium (-CH₂-O-) | ~3.8 - 4.0 | Triplet (or complex multiplet) |

Note: Predicted values are based on typical shifts for acetate and protonated morpholine moieties. Actual shifts may vary depending on the solvent and concentration.

The ¹³C NMR spectrum of morpholinium acetate will show characteristic signals for the two non-equivalent carbons of the morpholinium cation and the two carbons of the acetate anion. The carbons of the morpholinium ring adjacent to the heteroatoms will appear at distinct chemical shifts. The carbon atoms next to the oxygen (C2/C6) are typically found further downfield than those next to the protonated nitrogen (C3/C5). The acetate anion will exhibit signals for its methyl carbon and its carboxylate carbon, with the latter appearing significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for Morpholinium Acetate

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetate (CH₃) | ~20 - 25 |

| Morpholinium (-CH₂-N⁺H₂-) | ~45 - 50 |

| Morpholinium (-CH₂-O-) | ~65 - 70 |

Note: Predicted values are based on typical shifts for acetate and morpholinium moieties. Actual shifts can be influenced by solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in morpholinium acetate and confirming the proton transfer from acetic acid to morpholine. The spectrum will show characteristic bands for the morpholinium cation and the carboxylate group of the acetate anion, which are distinct from the bands of the free acid and base. A key indicator of salt formation is the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of N⁺-H stretching bands from the morpholinium ion. Furthermore, the sharp C=O stretching vibration of acetic acid (around 1710 cm⁻¹) is replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

Table 3: Characteristic FTIR Absorption Bands for Morpholinium Acetate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N⁺-H Stretching | 3200 - 2800 | Broad, indicates protonated amine |

| C-H Stretching (Morpholinium & Acetate) | 3000 - 2850 | Aliphatic C-H bonds |

| Carboxylate (COO⁻) Asymmetric Stretching | 1610 - 1550 | Strong, characteristic of the acetate anion |

| Carboxylate (COO⁻) Symmetric Stretching | 1420 - 1300 | Strong, characteristic of the acetate anion |

Mass Spectrometry (MS)

Due to the ionic and non-volatile nature of morpholinium acetate, techniques like Electrospray Ionization (ESI) are more suitable than Electron Ionization (EI) for its analysis. In positive ion mode ESI-MS, the morpholinium cation would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus a proton (if fragmentation does not occur immediately), or more likely, as the intact morpholinium cation. In negative ion mode, the acetate anion would be observed.

Table 4: Expected Mass Spectrometry Data for Morpholinium Acetate

| Ion | Formula | Expected m/z | Ionization Mode |

|---|---|---|---|

| Morpholinium Cation | C₄H₁₀NO⁺ | 88.0762 | Positive |

Fragmentation of the morpholinium cation under MS conditions could lead to the loss of neutral molecules such as water or ethylene (B1197577) oxide, resulting in smaller charged fragments.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. biointerfaceresearch.comtaylorandfrancis.com It is particularly valuable for characterizing paramagnetic metal complexes, providing detailed information about the electronic structure, oxidation state, and coordination environment of the metal center. nih.govresearchgate.net For hypothetical or synthesized metal complexes involving morpholine and acetate ligands, EPR spectroscopy would serve as an essential tool for characterization. chimia.ch

The fundamental principle of EPR involves measuring the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. taylorandfrancis.com The resulting EPR spectrum is characterized by specific parameters, primarily the g-value, hyperfine coupling constants (A), and zero-field splitting (ZFS) parameters (D and E), which are highly sensitive to the metal ion's environment. researchgate.net

g-Values : The g-value is a dimensionless quantity that is characteristic of the paramagnetic center and its electronic environment. researchgate.net For transition metal complexes, the g-values often deviate from that of a free electron (ge ≈ 2.0023) due to spin-orbit coupling. The anisotropy of the g-tensor (gx, gy, gz) provides information about the symmetry of the metal's coordination sphere. For instance, an axial spectrum (g∥ ≠ g⊥) would suggest a tetragonal or trigonal geometry, while a rhombic spectrum (gx ≠ gy ≠ gz) indicates lower symmetry. electronicsandbooks.com

Hyperfine Coupling : This refers to the interaction between the electron spin and the magnetic moment of nearby nuclei (e.g., the metal nucleus or ligand nuclei like ¹⁴N from morpholine). This interaction splits the EPR signal into multiple lines, and the magnitude of the splitting, the hyperfine coupling constant (A), provides information on the delocalization of the unpaired electron onto the ligand, indicating the covalency of the metal-ligand bond. nih.govtudelft.nl Observing hyperfine coupling to the nitrogen atom of the morpholine ligand would confirm its direct coordination to the metal center.

Zero-Field Splitting (ZFS) : For metal ions with a total electron spin S > 1/2 (e.g., high-spin Co(II), Mn(II)), the different spin sublevels can have different energies even in the absence of an external magnetic field. This is known as zero-field splitting. researchgate.net The ZFS parameters, D (axial) and E (rhombic), are sensitive to the symmetry and strength of the ligand field around the metal ion. tudelft.nl EPR spectra of such systems can be complex, often showing multiple transitions that are highly dependent on the microwave frequency used. tudelft.nl

In the context of metal-morpholine-acetate complexes, EPR could be used to monitor changes in the metal's coordination sphere upon ligand substitution or to identify paramagnetic intermediates in catalytic reactions. chimia.ch For example, in a copper(II)-acetate complex, which is a classic subject of EPR studies, the technique can reveal detailed information about the magnetic interactions between copper centers in dinuclear structures. tudelft.nl The introduction of a morpholine ligand would alter the ligand field, and these changes would be directly observable in the EPR spectrum through shifts in the g-values and hyperfine coupling constants.

X-ray Crystallography of Acetic Acid-Morpholine Systems

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of morpholine-containing acetate salts and their metal complexes. whiterose.ac.ukdtic.mil

The reaction of morpholine with a carboxylic acid, such as acetic acid, results in proton transfer from the acidic carboxyl group to the basic nitrogen atom of the morpholine ring. nih.govnih.gov This forms the morpholinium cation and the acetate anion, which then arrange into a crystalline lattice. While the specific crystal structure for morpholinium acetate is not detailed in the provided search results, its characteristics can be inferred from the well-documented structures of salts formed between morpholine and analogous carboxylic acids, like phenoxyacetic acids. nih.govnih.goviucr.org

In these structures, the asymmetric unit consists of a morpholinium cation and a carboxylate anion. iucr.org The morpholinium ion (C₄H₁₀NO⁺) is formed by the protonation of the nitrogen atom. nih.gov The acetate anion (CH₃COO⁻) features a carboxylate group where the negative charge is typically delocalized over the two oxygen atoms. The precise bond lengths and angles within these ions are determined through the refinement of the X-ray diffraction data. iucr.org

In the presence of metal ions, morpholine and acetate can act as ligands, coordinating to the metal center to form metal-organic complexes. X-ray crystallography reveals the coordination geometry and bonding details of these structures.

For example, in a diacetatobis[4-(2-aminoethyl)morpholine]cadmium tetrahydrate complex, the cadmium atom is octahedrally coordinated. nih.gov It is bound by two bidentate 4-(2-aminoethyl)morpholine (B49859) ligands and two acetate ligands in a trans configuration. nih.gov Similarly, palladium acetate reacts with morpholine to form complexes such as trans-Pd(morpholine)₂(OAc)₂. researchgate.net In these complexes, the morpholine ligand typically coordinates to the metal center through its nitrogen atom. researchgate.netnih.gov The acetate ligand can coordinate in various modes, most commonly as a monodentate or bidentate ligand. The crystallographic analysis provides exact metal-ligand bond distances (e.g., Cd-N, Cd-O) and the angles around the central metal atom, defining its coordination polyhedron. nih.gov

In virtually all reported crystal structures of its salts and metal complexes, the six-membered morpholine ring adopts a stable chair conformation. nih.govnih.govresearchgate.net This conformation is the most energetically favorable arrangement, minimizing steric strain and torsional strain within the ring.

The degree of puckering and the specific endocyclic torsion angles of the chair form can be precisely calculated from the crystallographic data. A database survey of transition metal complexes containing morpholine shows that the vast majority of structures feature this chair conformation. nih.gov The orientation of substituents on the nitrogen atom (such as a proton in the morpholinium ion or a metal atom in a complex) can be either axial or equatorial. While an equatorial position is generally expected to be more stable, axial dispositions have also been observed, for instance, in bis(morpholine)gold(I) complexes. nih.gov

Table 1: Selected Crystallographic Data for a Morpholine-Containing Metal-Acetate Complex Data extracted from the structure of diacetatobis[4-(2-aminoethyl)morpholine]cadmium tetrahydrate. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cd(II) Coordination | Octahedral |

| Morpholine Conformation | Chair |

| Cd-N Bond Lengths (Å) | 2.36 - 2.38 |

| Cd-O (acetate) Length (Å) | 2.30 |

| N-Cd-N Angle (°) | ~75 (bite angle), 180 (trans) |

| O-Cd-O Angle (°) | 180 |

In the crystal structures of morpholinium salts, extensive hydrogen bonding networks are observed. The primary interaction is typically a strong N-H···O bond between the morpholinium cation and the carboxylate group of the anion. nih.govnih.gov These interactions can link the ions into various motifs. For example, in some morpholinium phenoxyacetate (B1228835) structures, N-H···O hydrogen bonds generate one-dimensional chains. iucr.org In other cases, different hydrogen bonding patterns can lead to the formation of discrete cyclic structures, such as R₄²(8) heterotetramers, where ion pairs are linked by inversion-related N-H···O bonds. nih.goviucr.org

In metal complexes, the hydrogen bonding possibilities are even more diverse. Uncoordinated water molecules, if present in the crystal lattice, can act as both hydrogen bond donors and acceptors, linking the complex molecules together through O-H···O interactions. nih.gov Furthermore, the N-H group of the morpholine ligand can form hydrogen bonds with acetate oxygen atoms or water molecules in neighboring complexes, contributing to the stability of the three-dimensional crystal lattice. nih.govresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. These methods are essential for determining the thermal stability, decomposition pathways, and phase transitions of acetic acid-morpholine systems.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com For morpholinium acetate, a TGA thermogram would be expected to show distinct mass loss steps corresponding to different decomposition events. If the salt is a hydrate, the initial mass loss at lower temperatures (typically below 150 °C) would correspond to the loss of water molecules. At higher temperatures, the salt itself would decompose. Studies on the thermal stability of morpholine in aqueous systems have shown that it can degrade to form products including acetate and formate, indicating the breakdown of the ring structure. osti.gov The thermal degradation of polyvinyl acetate (PVAc) is known to proceed in two main stages, with the first involving the elimination of acetic acid. uctm.edu Similarly, the decomposition of morpholinium acetate would likely involve the release of volatile products such as morpholine, acetic acid, and their subsequent degradation products like CO, CO₂, and water. mdpi.com TGA can quantify the mass loss at each stage, providing stoichiometric information about the decomposition reactions.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, which are associated with enthalpy changes (endothermic or exothermic processes). A DSC curve for morpholinium acetate would show an endothermic peak corresponding to its melting point. Further heating would lead to peaks associated with decomposition, which can be either endothermic or exothermic. By combining TGA and DSC, a comprehensive picture of the thermal behavior of the compound can be obtained. For instance, a mass loss event in the TGA curve occurring at the same temperature as an endothermic peak in the DSC curve would confirm a decomposition process that requires energy input.

Despite a comprehensive search for scientific literature, no specific experimental data from Thermogravimetric Analysis (TGA), Differential Thermogravimetric Analysis (DTG), Differential Thermal Analysis (DTA), or Differential Scanning Calorimetry (DSC) for the compound "this compound," also known as morpholinium acetate, could be located.

The structural characterization and thermal analysis of chemical compounds are highly specific. While general principles of these analytical techniques are well-documented, the thermal behavior, including decomposition temperatures and phase transitions, is unique to each substance.

Searches for the thermal properties of related compounds, such as other acetate salts or different morpholinium salts, were conducted. However, this information cannot be extrapolated to accurately describe the thermal profile of morpholinium acetate.

Consequently, the detailed research findings and data tables requested for the sections on TGA/DTG and DTA/DSC of the acetic acid-morpholine system cannot be provided at this time due to the absence of available scientific data in the public domain.

Computational and Theoretical Investigations of Acetic Acid Morpholine Interactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the geometries of reactants, transition states, and products, as well as their relative energies, providing deep insights into reaction pathways.

In reactions involving morpholine (B109124), acetic acid can act as a co-catalyst, primarily by facilitating proton transfer. DFT calculations help to elucidate this mechanism. The process typically begins with the protonation of a reactant or intermediate by acetic acid. For instance, in reactions where morpholine acts as an enamine catalyst, an acid co-catalyst is crucial. frontiersin.orgnih.gov The mechanism involves the transfer of a proton from acetic acid to the substrate, which activates it for nucleophilic attack by the morpholine-derived enamine.

DFT studies on analogous acid-catalyzed reactions, such as esterification, show that the initial protonation of the carbonyl oxygen by an acid is a key step. nih.gov This creates a more electrophilic species that is susceptible to nucleophilic attack. Similarly, in morpholine-catalyzed reactions, acetic acid serves as a proton shuttle, donating a proton to activate one part of a molecule and accepting a proton from another, thereby completing the catalytic cycle. nih.gov The bifunctional nature of molecules with both proton donor and acceptor sites allows them to participate in proton exchange pathways that are controlled by acidity and basicity. nih.gov

A key role of a catalyst is to lower the activation energy barrier of a reaction, thereby increasing its rate. DFT calculations are instrumental in quantifying this effect by mapping the potential energy surface of the reaction. Computational studies on morpholine-based organocatalysts in Michael addition reactions have shown that the presence of an acid catalyst significantly influences the energy of the transition states. frontiersin.orgnih.gov

DFT is a reliable method for determining the stable conformations and geometric parameters of molecules. For morpholine and its derivatives, the six-membered ring typically adopts a stable chair conformation. nih.govresearchgate.net Computational studies predict that the chair conformer of morpholine is significantly lower in energy than skew-boat conformers. researchgate.net

In derivatives that incorporate both acetic acid and morpholine moieties, such as 2-(4-Morpholinecarbothioylsulfanyl)acetic acid, DFT can be used to optimize the molecular geometry. X-ray crystallography of this compound confirms that the morpholine ring maintains a chair conformation. nih.gov The study also revealed that the C₂N—C(=S)—S fragment is nearly planar. In the solid state, two independent molecules of this derivative are held together by O—H⋯O hydrogen bonds, forming a dimer. nih.gov Such computational and experimental analyses are crucial for understanding how the structural features of these molecules influence their physical properties and reactivity.

Table 1: Selected Hydrogen-Bond Geometry in 2-(4-Morpholinecarbothioylsulfanyl)acetic acid Dimer

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| O1—H1⋯O5 | 0.82 | 1.88 | 2.685 | 169 |

| O4—H4⋯O2 | 0.82 | 1.88 | 2.689 | 170 |

| Data sourced from an X-ray crystallography study. nih.gov The table shows the parameters for the two primary hydrogen bonds connecting the two independent molecules (D=donor atom, A=acceptor atom). |

Molecular Dynamics (MD) Simulations

MD simulations are particularly well-suited for studying the complex network of non-covalent interactions, especially hydrogen bonds, between acetic acid and morpholine. Morpholine possesses a hydrogen bond donor (the N-H group) and two acceptor sites (the N and O atoms), while acetic acid has both a strong donor (the O-H group) and acceptor (the C=O group).

Simulations of morpholine in binary mixtures have been used to compute radial distribution functions (RDFs), which provide insight into the molecular-level structure and interactions. researchgate.net These studies can quantify the hydrogen-bonding interactions between morpholine and other molecules. In the context of an acetic acid-morpholine system, MD simulations would show the formation of strong and stable hydrogen bonds, such as the N-H···O=C and O-H···N interactions. The crystal structure of derivatives like 2-(4-Morpholinecarbothioylsulfanyl)acetic acid provides experimental evidence for these interactions, showing the formation of hydrogen-bonded dimers. nih.gov The ability to form multiple, specific hydrogen bonds is a key principle in supramolecular chemistry and materials design. nih.govnih.gov

MD simulations are widely used in medicinal chemistry and materials science to assess the stability and dynamic behavior of molecules, including morpholine derivatives. mdpi.comnih.gov In drug design, for example, simulations of a morpholine-containing ligand bound to a protein target can provide crucial information about the stability of the complex over time. mdpi.comnih.gov

Key metrics analyzed in these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov A stable RMSD value over the course of a simulation suggests that the ligand-protein complex has reached a stable conformation. RMSF analysis can identify which parts of the molecule or protein are more flexible or rigid. For morpholine derivatives, MD simulations have confirmed stable protein-ligand interactions over simulation periods of up to 100 nanoseconds, validating their potential as stable therapeutic agents. mdpi.comnih.gov These computational techniques offer a dynamic picture that complements the static information obtained from methods like DFT and X-ray crystallography. nih.gov

Catalytic Applications Involving Acetic Acid and Morpholine

Acetic Acid as a Brønsted Acid Catalyst in Organic Transformations

Acetic acid serves as an effective Brønsted acid catalyst in a variety of organic reactions. Its ability to donate a proton facilitates numerous transformations, particularly those involving amine functionalization and condensation reactions.

The catalytic role of Brønsted acids like acetic acid in amine functionalization is centered on the activation of carbon-nitrogen double bonds (C=N). This activation strategy is considered direct, atom-economical, and efficient. dicp.ac.cn The fundamental mechanism involves the protonation of the nitrogen atom in an imine or a related substrate. This proton transfer generates a highly reactive iminium ion. dicp.ac.cnunito.it

The formation of this positively charged intermediate increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. nih.gov In the context of transfer hydrogenation, for instance, a chiral phosphoric acid (a type of Brønsted acid) protonates a ketimine to generate an iminium intermediate. This intermediate then accepts a hydride from a hydrogen source, like a Hantzsch ester, to yield the final chiral amine. dicp.ac.cn

Brønsted acids can also act as co-catalysts, significantly improving reaction efficiency. For example, in the photocatalytic radical functionalization of α-amino C–H bonds, a Brønsted acid additive can lead to higher yields and shorter reaction times. nih.gov The acid facilitates the key step of generating an α-amino radical. However, the concentration and strength of the acid are crucial; a strong acid can fully protonate the amine, rendering it non-reactive, while a weaker acid allows for a sufficient equilibrium concentration of the free amine to participate in the catalytic cycle. nih.gov

The general mechanism can be summarized as the reversible formation of a hydrogen-bond-assisted ion pair between the Brønsted acid and the imine, which activates the imine for subsequent reaction steps. unito.it

Acetic acid plays a critical role as a weak acid catalyst in the formation of imines (also known as Schiff bases) from the condensation of primary amines with aldehydes or ketones. youtube.comchemistrysteps.com This reaction is a reversible, acid-catalyzed process that involves the elimination of a water molecule. nih.govlibretexts.org

The use of a weak acid like acetic acid is essential. A strong acid would protonate the basic nitrogen of the amine reactant, neutralizing its nucleophilicity and preventing the initial attack on the carbonyl carbon. youtube.comlibretexts.org In contrast, a weak acid allows the amine to remain sufficiently nucleophilic to add to the carbonyl group.

The mechanism proceeds as follows:

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate. youtube.com

Proton Transfer: The negatively charged oxygen is protonated by the weak acid (e.g., acetic acid), and the positively charged nitrogen is deprotonated, yielding a neutral carbinolamine intermediate. youtube.commasterorganicchemistry.com

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). chemistrysteps.commasterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule, forming a carbon-nitrogen double bond and generating an iminium ion. masterorganicchemistry.com

Deprotonation: The conjugate base of the acid (e.g., acetate) removes a proton from the nitrogen to give the final, neutral imine product and regenerate the acid catalyst. youtube.com

This process, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), is highly dependent on pH, with the reaction rate typically being optimal near a pH of 5. libretexts.orgmasterorganicchemistry.com

| Step | Description | Role of Acetic Acid |

| 1 | Nucleophilic attack of amine on carbonyl | Not directly involved, but its weakness prevents protonation of the amine nucleophile. |

| 2 | Proton transfer to form carbinolamine | Donates a proton to the alkoxide ion. |

| 3 | Protonation of the hydroxyl group | Donates a proton, converting -OH into a better leaving group (-OH₂⁺). |

| 4 | Elimination of water | Facilitated by the previous protonation step. |

| 5 | Deprotonation to form the imine | The acetate (B1210297) conjugate base removes a proton from the nitrogen. |

Morpholine-Based Catalysts

Morpholine (B109124), a heterocyclic compound featuring both amine and ether functional groups, serves as a versatile building block for various types of catalysts. wikipedia.org Its structural features are leveraged in the design of ionic liquids, organometallics, and organocatalysts.

Ionic liquids (ILs) are salts with low melting points that are valued as green solvents and catalysts due to their low vapor pressure, high thermal stability, and recyclability. lidsen.comresearchgate.net Morpholine-based ILs have been designed as efficient and recoverable catalysts for organic synthesis. tccollege.org

A notable example is the synthesis of the novel ionic liquid [NBMMorph]⁺Br⁻. This IL was prepared by reacting N-methyl morpholine with N-butyl bromide. lidsen.com It has demonstrated excellent catalytic activity in the synthesis of 1,2,4-triazolidine-3-thiones from the reaction of substituted aldehydes and thiosemicarbazide. tccollege.org

Key Features of Morpholine-Based IL Catalysts:

High Catalytic Activity: The synthesized IL showed superior performance in terms of reaction time and product yield compared to other catalytic conditions. tccollege.org

Green Chemistry Approach: The use of ILs aligns with the principles of green chemistry by replacing hazardous volatile organic solvents. lidsen.com

Recyclability: A significant advantage of these catalysts is their ease of separation from the reaction mixture (e.g., by simple filtration) and their potential for reuse, which enhances the sustainability of the process. lidsen.comresearchgate.net

The design of such ILs leverages the basicity and structural properties of the morpholine ring to create a catalytically active and stable medium for chemical transformations. lidsen.com

| Ionic Liquid | Synthesis Precursors | Application | Catalyst Performance |

| [NBMMorph]⁺Br⁻ | N-methyl morpholine, N-butyl bromide | Synthesis of 1,2,4-triazolidine-3-thiones | Excellent yield, short reaction time, recoverable and reusable. lidsen.comtccollege.org |

Palladium acetate (Pd(OAc)₂) is a widely used precursor in catalysis, and its activity can be modulated by ligands. osi.lv Morpholine can act as a ligand, coordinating with palladium to form catalytically active complexes.

A morpholine-Pd(OAc)₂ complex has been reported as an effective catalyst system for Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds to synthesize biaryl compounds. researchgate.net In this system, the morpholine-palladium acetate complex is considered a precursor to the catalytically active species. researchgate.net

Structural studies of palladium acetate complexes with morpholine show a square-planar geometry around the palladium atom, with trans arrangement of the ligands. researchgate.net The palladium atom coordinates with the nitrogen of the morpholine ring and an oxygen atom from the acetate ligands. The near-identical bond lengths of Pd—O and Pd—N suggest that the acetate groups are labile, which is considered a principal factor contributing to the catalytic activity of these complexes. researchgate.net

Furthermore, new palladium(II) complexes containing both morpholine and N-heterocyclic carbene (NHC) ligands have been synthesized. These complexes, characterized by a slightly distorted square planar geometry, have been investigated for their biological activities, showcasing the versatility of morpholine as a ligand in palladium chemistry. researchgate.netavesis.network

Morpholine is a secondary amine and thus acts as a base. wikipedia.org However, the presence of the ether oxygen withdraws electron density from the nitrogen, making it less basic and less nucleophilic than structurally similar amines like piperidine. wikipedia.org This moderated basicity allows morpholine to function effectively as a base catalyst in various organic reactions, particularly in the formation of enamines.

Morpholine is commonly used to generate enamines from aldehydes and ketones. wikipedia.org This reaction is a key step in many organocatalytic transformations. For instance, new organocatalysts belonging to the class of β-morpholine amino acids have been developed and tested in the 1,4-addition reaction of aldehydes to nitroolefins. frontiersin.org

In this context, the catalytic cycle proceeds via enamine catalysis:

Morpholine (or a morpholine-derived catalyst) reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate.

The enamine then attacks an electrophile (e.g., a nitroolefin).

Subsequent hydrolysis of the resulting intermediate releases the final product and regenerates the morpholine catalyst.

While morpholine-enamines are sometimes considered less reactive than those derived from pyrrolidine, the design of chiral β-morpholine amino acid catalysts has overcome this limitation, leading to products with excellent yields and high enantioselectivity. frontiersin.org This demonstrates the utility of morpholine as a component in catalysts that facilitate complex organic reactions through a general base (enamine formation) mechanism.

Catalytic Pathways in Specific Synthetic Reactions

Microwave-Assisted Catalysis in N-Acetylmorpholine Synthesis

The synthesis of N-acetylmorpholine from morpholine and acetic acid can be significantly accelerated through microwave-assisted catalysis. This method represents a modern, efficient approach to amide synthesis, capitalizing on the rapid and uniform heating provided by microwave irradiation. The catalytic pathway involves the direct N-acetylation of morpholine with acetic acid, where acetic acid serves as both the acetylating agent and, in some contexts, a co-catalyst.

The reaction mechanism proceeds via the nucleophilic attack of the secondary amine group of morpholine on the carbonyl carbon of acetic acid. This initial step forms a tetrahedral intermediate. The process is expedited by microwave energy, which enhances the reaction rate by rapidly achieving the necessary activation energy. The subsequent collapse of the tetrahedral intermediate eliminates a molecule of water, yielding the stable amide, N-acetylmorpholine. The removal of water is crucial for driving the reaction equilibrium towards the product side.